molecular formula C10H15BrN2O B1390936 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine CAS No. 1152543-57-1

1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine

Cat. No.: B1390936
CAS No.: 1152543-57-1
M. Wt: 259.14 g/mol
InChI Key: MYJLBGGXUNAEPM-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine is a piperidine derivative featuring a bromofuran substituent attached via a methyl group to the piperidin-4-amine core. The bromofuran moiety introduces both steric bulk and electronic effects due to bromine’s electronegativity and the oxygen-containing heterocycle.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJLBGGXUNAEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with piperidin-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromofuran moiety to other functional groups.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The bromofuran moiety may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs :

  • 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) : Extensively studied in permanganate oxidation reactions catalyzed by Ru(III) .
  • 1-[(4-Chloro-2-fluorobenzyl)]piperidin-4-amine dihydrochloride : Features halogenated aromatic substituents with enhanced steric and electronic complexity .
  • 1-[(2-Methylphenyl)methyl]piperidin-4-amine : Substituted with a methylphenyl group, altering hydrophobicity .
  • 1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine : Contains a sulfur-nitrogen heterocycle, influencing electronic interactions .

Comparison Table 1: Substituent Properties

Compound Substituent Key Features
1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine 5-Bromofuran-2-yl Bromine (electronegative), oxygen heterocycle, moderate steric bulk
CMP 4-Chlorophenyl Chlorine (electronegative), phenyl ring, planar structure
1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine 1,3-Thiazol-4-yl Sulfur and nitrogen heterocycle, polarizable, potential for H-bonding
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine 3,5-Difluorophenyl Fluorine atoms (strongly electronegative), increased hydrophobicity

Kinetic and Mechanistic Differences

Oxidation Reactions :

  • CMP Oxidation: In alkaline permanganate with Ru(III) catalysis, CMP undergoes a 1:4 stoichiometric reaction to yield chlorobenzene and amino acids. The mechanism involves radical intermediates, with a pseudo-first-order dependence on [CMP], [MnO₄⁻], and [Ru(III)] .
  • Bromofuran Derivative: The bromofuran group’s electron-withdrawing nature may slow oxidation rates compared to CMP, as bromine’s inductive effect stabilizes the aromatic ring.

Table 2: Kinetic Parameters (CMP vs. Hypothetical Bromofuran Analogs)

Parameter CMP () Expected Bromofuran Analogue
kobs (s⁻¹) 14.1 × 10² dm³ mol⁻¹ s⁻¹ Likely lower due to bromine’s stability
Activation Energy (Ea) 48.9 kJ mol⁻¹ Higher (steric and electronic effects)
HOMO-LUMO Gap 5.41 eV (CMP) Narrower (bromine’s polarizability)

Electronic and Structural Insights from DFT

  • CMP : DFT studies reveal a HOMO-LUMO gap of 5.41 eV, with chlorobenzene (product) showing a higher gap (6.14 eV), indicating greater stability .
  • Bromofuran Analogue : Bromine’s polarizability and furan’s conjugated system may reduce the HOMO-LUMO gap, enhancing reactivity in electron-transfer processes. The dipole moment (1.505 Debye for CMP) is expected to increase due to bromine’s electronegativity .

Biological Activity

1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromofuran moiety, which contributes to its distinct chemical properties. The presence of the furan ring and bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Piperidine derivatives can function as agonists or antagonists, modulating the activity of receptors or enzymes involved in critical biochemical pathways.

Target Interactions

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Enzyme Modulation : It has been suggested that this compound could inhibit certain enzymes, potentially affecting metabolic processes.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are influenced by its size, charge, and hydrophobicity. These factors determine its bioavailability and therapeutic efficacy.

PropertyDescription
Absorption Likely moderate to high based on lipophilicity
Distribution May penetrate biological membranes effectively
Metabolism Expected to undergo hepatic metabolism
Excretion Primarily renal excretion anticipated

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including resistant strains like E. cloacae . This suggests potential applications in treating infections.
  • Anticancer Properties : Compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines. For instance, derivatives containing furan rings have been linked to inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating nitric oxide production and other inflammatory mediators .

Case Studies

Several studies have investigated the biological activity of related piperidine derivatives:

  • Study on Anticancer Activity : A study evaluated a series of piperidine derivatives for their ability to inhibit lung cancer cell lines (A549). Results indicated that specific modifications to the piperidine structure enhanced anticancer activity, suggesting that this compound could be similarly effective .
  • Antimicrobial Testing : In vitro tests on compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

CompoundStructural FeaturesBiological Activity
1Piperidine + FuranAntimicrobial, anticancer
2Piperidine + ChlorobenzeneEnhanced anticancer properties
3Piperidine + Alkyl GroupsIncreased anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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